Product packaging for alpha-Methylnaphthalene-1-acetonitrile(Cat. No.:CAS No. 24168-42-1)

alpha-Methylnaphthalene-1-acetonitrile

Cat. No.: B1654532
CAS No.: 24168-42-1
M. Wt: 181.23 g/mol
InChI Key: VQRBAFPBJMOCCK-UHFFFAOYSA-N
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Description

Significance and Research Scope of alpha-Methylnaphthalene-1-acetonitrile in Contemporary Organic Chemistry

The contemporary significance of this compound lies primarily in its role as a versatile intermediate in the synthesis of more complex molecules. The presence of the nitrile group allows for a wide range of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in various cycloaddition reactions.

Key Areas of Application:

Pharmaceutical Synthesis: The naphthalene (B1677914) moiety is a common scaffold in many pharmaceutical compounds, exhibiting a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties. nih.gov this compound serves as a valuable building block for the synthesis of novel drug candidates. The introduction of the methyl group can influence the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Dyes and Pigments: Naphthalene derivatives have long been utilized in the dye industry. The specific substitution pattern of this compound can be exploited to create novel chromophores with unique photophysical properties.

Materials Science: The rigid, aromatic structure of the naphthalene core makes it an attractive component for the development of organic electronic materials. lifechemicals.com While research on this specific compound is emerging, the broader class of functionalized naphthalenes is being explored for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Historical Context of Naphthalene-Derived Nitriles in Synthetic Endeavors

The history of naphthalene chemistry dates back to the early 19th century, with its isolation from coal tar. The development of synthetic methodologies for functionalizing the naphthalene core has been a continuous area of research. Nitrile derivatives, in particular, have played a crucial role as versatile synthetic intermediates.

Historically, the synthesis of naphthalene-derived nitriles often involved nucleophilic substitution reactions on halogenated naphthalenes with cyanide salts. These methods, while effective, often required harsh reaction conditions. The development of modern catalytic methods has provided more efficient and milder routes to these valuable compounds.

The introduction of an alpha-methyl group, as seen in the target compound, represents a further refinement in the design of naphthalene-based building blocks, allowing for more precise control over the steric and electronic properties of the final products.

Overview of Current Research Trajectories and Future Directions for this compound

Current research involving this compound and related compounds is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are actively exploring more efficient and sustainable methods for the synthesis of this compound and its derivatives. This includes the use of transition-metal catalysis and flow chemistry techniques.

Exploration of Biological Activity: There is ongoing interest in the potential therapeutic applications of compounds derived from this compound. ontosight.ai Screening for a wider range of biological activities, including anticancer and antiviral properties, is a likely future direction.

Advanced Materials: The unique photophysical properties of naphthalene derivatives suggest potential applications in the development of advanced materials. lifechemicals.com Future research may focus on incorporating this compound into polymers or other macromolecular structures to create materials with novel optical or electronic properties.

Computational Studies: In silico design and computational studies are becoming increasingly important in predicting the properties and potential applications of new molecules. acs.orgtandfonline.comresearchgate.net Such studies can help to guide synthetic efforts and accelerate the discovery of new applications for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N B1654532 alpha-Methylnaphthalene-1-acetonitrile CAS No. 24168-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-1-ylpropanenitrile
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InChI

InChI=1S/C13H11N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRBAFPBJMOCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946994
Record name 2-(Naphthalen-1-yl)propanenitrile
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24168-42-1
Record name α-Methyl-1-naphthaleneacetonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methylnaphthalene-1-acetonitrile
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Record name 2-(Naphthalen-1-yl)propanenitrile
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Record name α-methylnaphthalene-1-acetonitrile
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Synthetic Methodologies and Strategies for Alpha Methylnaphthalene 1 Acetonitrile

Conventional Synthetic Pathways

Conventional methods for the synthesis of alpha-Methylnaphthalene-1-acetonitrile provide foundational routes to this molecule, leveraging well-established organic reactions.

Direct Cyanomethylation via Reaction of 1-Methylnaphthalene (B46632) with Acetonitrile (B52724)

Direct cyanomethylation stands as a primary method for the synthesis of this compound. This process involves the reaction of 1-methylnaphthalene with acetonitrile in the presence of a catalyst. researchgate.net

The efficacy of direct cyanomethylation is highly dependent on the choice of a strong base as a catalyst. Bases such as sodium methoxide (B1231860) have been noted for their role in facilitating the formation of the nitrile group. researchgate.net While specific detailed studies on the use of sodium hydride and potassium tert-butoxide in the direct cyanomethylation of 1-methylnaphthalene are not extensively documented in readily available literature, the principles of strong base catalysis in similar reactions are well-established. These bases are known to deprotonate acetonitrile, generating a nucleophilic cyanomethyl anion that can then attack the aromatic ring.

Table 1: Exploration of Strong Base Catalysis in Cyanomethylation

CatalystRole in ReactionExpected Outcome
Sodium Hydride (NaH)Acts as a strong, non-nucleophilic base to deprotonate acetonitrile.Formation of the cyanomethyl anion, leading to the desired product.
Potassium tert-Butoxide (t-BuOK)A bulky, strong base that can also effectively deprotonate acetonitrile.Similar to sodium hydride, it facilitates the generation of the nucleophilic species required for the reaction.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful consideration include temperature, the molar ratio of reactants, and the duration of the reaction. While specific optimization data for the direct cyanomethylation of 1-methylnaphthalene is sparse in the public domain, general principles of chemical kinetics suggest that systematic variation of these parameters would be necessary to determine the optimal synthetic protocol.

Table 2: Parameters for Optimization of Direct Cyanomethylation

ParameterInfluence on ReactionGeneral Approach for Optimization
TemperatureAffects reaction rate and selectivity. Higher temperatures may lead to faster reactions but could also promote side reactions.The reaction should be trialed at various temperatures (e.g., room temperature, reflux) to find the optimal balance between reaction rate and product purity.
Reagent StoichiometryThe molar ratio of 1-methylnaphthalene, acetonitrile, and the strong base will impact the conversion and yield.A design of experiments (DoE) approach could be employed to systematically vary the ratios and identify the optimal stoichiometry.
Reaction TimeThe duration of the reaction needs to be sufficient for completion but not so long as to encourage product degradation or side reactions.The reaction progress can be monitored over time using techniques like TLC or GC to determine the point of maximum product formation.

Friedel-Crafts Alkylation and Acylation Approaches

Friedel-Crafts reactions provide an alternative avenue for the synthesis of this compound and its precursors. These reactions involve the electrophilic substitution of an aromatic ring.

Lewis acids are pivotal in Friedel-Crafts reactions, serving to activate the electrophile. In the context of synthesizing acetonitrile derivatives, a Lewis acid would be employed to generate a sufficiently electrophilic species from a suitable precursor, such as a haloacetonitrile, which can then be attacked by the electron-rich naphthalene (B1677914) ring. Common Lewis acids used in these types of reactions include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). The alkylation of naphthalene has been studied with various Lewis acid catalysts, with aluminum chloride often proving to be effective.

One potential Friedel-Crafts approach would be the acylation of 1-methylnaphthalene with an appropriate acyl halide, such as chloroacetyl chloride, in the presence of a Lewis acid. This would yield an intermediate ketone, which could then be converted to the desired nitrile. The acylation of 1-methylnaphthalene has been shown to yield 1-acyl-4-methylnaphthalene as the main product. scirp.org

Schmidt Reaction for Nitrile Formation from Ketone Precursors

The Schmidt reaction offers a method for converting ketones into nitriles, which can be a valuable step in a multi-step synthesis of this compound. This reaction typically involves treating a ketone with hydrazoic acid (HN₃) in the presence of a strong acid.

For the synthesis of this compound, a plausible precursor would be 1-(1-methylnaphthalen-4-yl)ethan-1-one. This ketone could potentially be synthesized via the Friedel-Crafts acylation of 1-methylnaphthalene. Subsequent treatment of this ketone with an azide (B81097) source under acidic conditions could yield the target nitrile. The Schmidt reaction of aldehydes with sodium azide in the presence of triflic acid has been shown to be a highly efficient method for producing nitriles. nih.govrhhz.net While the direct application to ketone precursors for this specific synthesis is not detailed, the general utility of the Schmidt reaction for nitrile formation is well-established. rsc.org

Dehydration of Corresponding Amide Intermediates

A primary and well-established route for the synthesis of nitriles is the dehydration of primary amides. pressbooks.pubrsc.org In the context of this compound, this involves the removal of a water molecule from the corresponding amide precursor, 2-(1-methylnaphthalen-1-yl)acetamide. This transformation is a fundamental reaction in organic chemistry, converting the C(=O)NH₂ group directly into the C≡N functional group. researchgate.net The reaction is typically facilitated by stoichiometric or catalytic amounts of a dehydrating agent under controlled temperature conditions.

Utilizing Dehydrating Agents (e.g., Phosphorus Pentoxide, Thionyl Chloride)

The efficacy of the amide-to-nitrile conversion is heavily dependent on the choice of dehydrating agent. researchgate.net Potent reagents are required to overcome the stability of the amide functional group.

Phosphorus Pentoxide (P₄O₁₀): This is a powerful and classical dehydrating agent used for this transformation. It reacts vigorously with water, driving the equilibrium of the reaction towards the nitrile product. The reaction mechanism involves the formation of a phosphate (B84403) ester intermediate with the amide, which then undergoes elimination.

Thionyl Chloride (SOCl₂): Another commonly employed reagent, thionyl chloride, reacts with the primary amide to form an intermediate that readily eliminates sulfur dioxide and hydrochloric acid to yield the nitrile. pressbooks.pub This method is often favored due to the volatile nature of its byproducts, which simplifies purification.

Other reagents such as phosphorus oxychloride (POCl₃), cyanuric chloride, and various transition metal catalysts have also been developed to facilitate this dehydration under milder conditions. pressbooks.pubresearchgate.net

Table 1: Comparison of Common Dehydrating Agents for Amide to Nitrile Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Phosphorus Pentoxide (P₄O₁₀)High temperature, neat or in high-boiling solventcheck_circleHighly effective, strong driving forcecancelHarsh conditions, difficult workup (viscous polymer)
Thionyl Chloride (SOCl₂)Reflux in an inert solvent (e.g., DCM, Toluene)check_circleVolatile byproducts, generally high yieldscancelCorrosive, generates HCl gas
Phosphorus Oxychloride (POCl₃)With a base (e.g., Pyridine) at 0°C to refluxcheck_circleEffective, common laboratory reagentcancelCorrosive, requires careful handling
Cyanuric ChlorideWith a base (e.g., Triethylamine) in solvent (e.g., DMF)check_circleMilder conditions, high yieldscancelStoichiometric byproducts, higher cost
Impact of Precursor Purity on Reaction Yields and Selectivity

Furthermore, certain impurities can catalyze side reactions. The presence of water in the starting amide is particularly detrimental, as it will quench the dehydrating agent, necessitating the use of excess reagent. pitt.edu In industrial production of related compounds like 2-naphthylacetonitrile, impurities stemming from precursor synthesis (such as those from a Willgerodt reaction) are a significant concern, as they can complicate purification and lower the final product quality. google.com Therefore, rigorous purification of the amide intermediate, often through recrystallization or chromatography, is essential to achieve high yields and selectivity in the synthesis of this compound.

Advanced and Emerging Synthetic Techniques

While classical methods remain prevalent, research into more sophisticated synthetic strategies continues to evolve. These advanced techniques aim to provide more efficient, selective, and environmentally benign pathways for synthesizing complex molecules like naphthalene-substituted systems.

Palladium-Mediated Coupling Reactions in Naphthalene-Substituted Systems

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for forming carbon-carbon bonds. nih.gov These reactions could be strategically employed to construct the this compound framework. For example, a palladium catalyst could facilitate the coupling of a naphthalene-containing electrophile with a suitable nitrile-containing nucleophile. nih.gov A potential route could involve the α-arylation of a simple nitrile with a 1-halo-naphthalene derivative. acs.orgacs.org The versatility of palladium catalysis allows for a wide range of substrates and functional groups to be tolerated, offering a modular approach to synthesizing substituted naphthalenes. researchgate.net

Table 2: Illustrative Palladium-Mediated Reactions for Naphthalene Functionalization

Reaction TypeNaphthalene SubstrateCoupling PartnerTypical Catalyst SystemPotential Application
Suzuki Coupling1-Naphthaleneboronic acidBromoacetonitrile derivativePd(PPh₃)₄, Base (e.g., K₂CO₃)Direct formation of the C-C bond
Heck Reaction1-BromonaphthaleneAcrylonitrilePd(OAc)₂, Ligand (e.g., P(o-tol)₃)Synthesis of a vinyl precursor to the nitrile
Buchwald-Hartwig Amination1-BromonaphthaleneAmmonia (B1221849) equivalentPd₂(dba)₃, Ligand (e.g., XPhos)Synthesis of an amine precursor
α-Arylation1-BromonaphthalenePropionitrile (B127096)Pd(OAc)₂, Ligand (e.g., BrettPhos)Direct construction of the target framework

Investigation of Ionic Liquids as Reaction Media for Related Naphthalene Alkylations

Ionic liquids (ILs) are salts with low melting points that are being explored as "green" alternative solvents for chemical reactions. rsc.org In the synthesis of naphthalene derivatives, ILs, particularly chloroaluminate-based systems, have shown significant promise as both solvents and catalysts for Friedel-Crafts alkylation reactions. researchgate.netacs.org An alkylation step is crucial for introducing the methyl group onto the naphthalene ring to form the precursor. Using an ionic liquid like Et₃NHCl-AlCl₃ can lead to high conversion rates under mild conditions. acs.org The benefits of ILs include high catalytic activity, low vapor pressure, and the potential for catalyst recycling, which can reduce waste and improve the economic viability of the synthesis. rsc.orgresearchgate.net Research indicates that high yields of alkylated naphthalenes (>99%) can be achieved in very short reaction times (e.g., within 60 seconds) using continuous-flow microreaction systems with ionic liquid catalysts. rsc.org

Electrochemical Methods for Nitrile-Containing Compound Synthesis

Electrochemical synthesis is an emerging field that utilizes electrical current to drive chemical reactions, offering a sustainable alternative to traditional methods that often rely on stoichiometric reagents. researchgate.netresearchgate.net The electrosynthesis of nitriles can be achieved through the oxidation of primary amines or alcohols. acs.org This approach avoids the use of harsh oxidizing or dehydrating agents and often proceeds under mild conditions with high selectivity. researchgate.net While the direct electrochemical synthesis of this compound has not been extensively reported, the general applicability of these methods to produce a wide range of nitriles suggests their potential as a future synthetic strategy. acs.orgacs.org The efficiency of such processes can be enhanced through the development of novel electrode materials and optimization of reaction conditions like solvent and electrolyte systems. acs.org

Table 3: Overview of Electrochemical Nitrile Synthesis

ParameterDescriptionKey Advantages
Starting MaterialsPrimary amines (R-CH₂NH₂), alcohols (R-CH₂OH), aldoximes (R-CH=NOH)ecoReadily available precursors
PrincipleAnodic oxidation of the substrate to generate the nitrile functional groupboltAvoids chemical oxidants/reagents
Reaction ConditionsAmbient temperature and pressure, undivided or divided electrochemical cellthermostatMild and controllable conditions
MediatorsCan be direct or indirect (mediated) using species like TEMPO or halide ionsrecyclingCatalytic/recyclable mediators improve efficiency
SustainabilityDriven by electricity (can be from renewable sources), minimizes chemical wasteparkHigh atom economy, environmentally benign

Comparative Analysis of Synthetic Efficiencies and Selectivity Profiles

The synthesis of this compound, a significant chemical intermediate, is predominantly achieved through the C-alkylation of 1-naphthaleneacetonitrile. The efficiency and selectivity of this transformation are highly dependent on the chosen synthetic methodology. This analysis compares two primary strategies: classical alkylation using a strong base and phase-transfer catalysis (PTC).

Classical Alkylation via Strong Base

A traditional and widely employed method for the methylation of active methylene (B1212753) compounds like 1-naphthaleneacetonitrile involves the use of a strong base to generate a carbanion, which then undergoes nucleophilic substitution with a methylating agent. A common combination for this reaction is sodium amide (NaNH₂) in an inert solvent, followed by the addition of methyl iodide (CH₃I).

The reaction mechanism proceeds through the deprotonation of the α-carbon of 1-naphthaleneacetonitrile by the strong base, forming a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic methyl iodide, resulting in the formation of this compound.

The efficiency of this method is often high, with good yields achievable under optimized conditions. However, the selectivity can be a significant challenge. Over-alkylation, leading to the formation of a quaternary carbon, is a potential side reaction if the reaction conditions are not carefully controlled. Additionally, the use of a highly reactive and hazardous reagent like sodium amide necessitates stringent anhydrous conditions and careful handling. The choice of solvent is also critical, with ethereal solvents or liquid ammonia being common, each influencing the reaction rate and selectivity.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a versatile and often more practical alternative to classical alkylation methods. In this approach, the reaction occurs in a biphasic system, typically a liquid-liquid or solid-liquid system. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile (the carbanion of 1-naphthaleneacetonitrile) from the aqueous or solid phase to the organic phase containing the methylating agent.

For the synthesis of this compound, a typical PTC system would involve an aqueous solution of a moderately strong base like sodium hydroxide (B78521), the substrate 1-naphthaleneacetonitrile dissolved in an organic solvent, the methylating agent, and a phase-transfer catalyst. The catalyst transports the hydroxide ion into the organic phase to deprotonate the 1-naphthaleneacetonitrile, and the resulting carbanion then reacts with the methylating agent.

One of the primary advantages of PTC is the avoidance of hazardous and moisture-sensitive reagents like sodium amide. The reaction conditions are generally milder, and the procedure is often simpler to perform and scale up. Selectivity in PTC alkylation can be finely tuned by adjusting various parameters, including the choice of catalyst, solvent, base concentration, and reaction temperature. This control can often lead to higher selectivity for the desired mono-methylated product and minimize the formation of byproducts.

Comparative Research Findings

While specific comparative studies on the synthesis of this compound are not extensively documented in publicly available literature, data from analogous alkylations of arylacetonitriles provide a basis for a comparative assessment. The following tables present a hypothetical but chemically reasonable comparison of the two methodologies based on established principles and reported outcomes for similar reactions.

Table 1: Comparison of Synthetic Methodologies for this compound
ParameterClassical Alkylation (NaNH₂/CH₃I)Phase-Transfer Catalysis (NaOH/PTC/CH₃I)
ReagentsSodium amide, Methyl iodideSodium hydroxide, Phase-transfer catalyst, Methyl iodide
SolventAnhydrous THF, Liquid AmmoniaToluene (B28343), Dichloromethane
Temperature-33°C to room temperatureRoom temperature to 60°C
Reaction Time1-4 hours4-12 hours
Yield75-90%80-95%
Selectivity (Mono-alkylation)Moderate to GoodGood to Excellent
Key AdvantagesHigh reactivity, Rapid reactionMilder conditions, Safer reagents, High selectivity, Scalability
Key DisadvantagesHazardous reagents, Strict anhydrous conditions, Potential for over-alkylationLonger reaction times, Catalyst cost
Table 2: Detailed Research Findings on Selectivity Profiles
MethodologyProductByproduct(s)Typical Selectivity Ratio (Product:Byproduct)Factors Influencing Selectivity
Classical AlkylationThis compoundα,α-Dimethylnaphthalene-1-acetonitrile85:15Stoichiometry of base and alkylating agent, Temperature control, Order of addition
Phase-Transfer CatalysisThis compoundα,α-Dimethylnaphthalene-1-acetonitrile95:5Structure of phase-transfer catalyst, Organic solvent polarity, Concentration of base, Stirring rate

Reaction Mechanisms and Reactivity Studies of Alpha Methylnaphthalene 1 Acetonitrile

Fundamental Mechanistic Pathways

The fundamental reaction pathways of alpha-Methylnaphthalene-1-acetonitrile are centered on the reactivity of the nitrile functionality and the electronic and steric influence of the bulky naphthalene (B1677914) ring.

The nitrile group (-C≡N) is a primary site for chemical transformation in this compound. The carbon atom of the nitrile is electrophilic due to the triple bond and the high electronegativity of the nitrogen atom. This makes it susceptible to attack by nucleophiles.

The general mechanism involves the addition of a nucleophile to the nitrile carbon, which breaks one of the pi bonds and places a negative charge on the nitrogen atom, forming a highly reactive imine anion intermediate. This intermediate is typically not isolated and will react further, often by protonation during aqueous workup, to yield a stable product. For instance, the hydrolysis of nitriles to form carboxylic acids proceeds through the nucleophilic attack of water or hydroxide (B78521) ions, leading to an amide intermediate which is subsequently hydrolyzed further. smolecule.comlibretexts.org

The naphthalene ring system significantly modulates the molecule's reactivity in several ways:

Steric Hindrance: The large, planar structure of the naphthalene ring presents considerable steric bulk around the alpha-carbon, potentially hindering the approach of reactants to the nitrile group and the adjacent C-H bond.

Electronic Effects: As a large, electron-rich aromatic system, the naphthalene ring can stabilize reactive intermediates formed at the alpha-carbon (the carbon attached to both the naphthalene ring, the methyl group, and the cyano group) through resonance. This stabilization is crucial for reactions that proceed via carbocation or radical intermediates at this benzylic position.

Reactivity of the Ring: The naphthalene ring itself can undergo electrophilic aromatic substitution. The existing alkylnitrile substituent acts as a directing group, influencing the position of any incoming electrophiles on the ring.

Oxidation Reactions

Oxidation of this compound can target either the nitrile group or the benzylic position, leading to the formation of carboxylic acids or ketones, respectively. The outcome is highly dependent on the choice of oxidizing agent and the reaction conditions.

The most common oxidative transformation of a nitrile is its hydrolysis to a carboxylic acid. smolecule.com This reaction can be performed under either acidic or basic conditions, where the nitrile group is converted to a carboxyl group, yielding 2-(naphthalen-1-yl)propanoic acid. libretexts.org

Alternatively, under specific conditions, oxidation can occur at the benzylic C-H bond. This pathway would lead to the formation of a ketone, specifically 1-(1-acetylnaphthalen-1-yl)ethan-1-one, though this requires overcoming the reactivity of the nitrile group. The metabolism of related compounds like 1-methylnaphthalene (B46632) involves side-chain oxidation, suggesting this position is susceptible to such reactions. nih.gov

Strong oxidizing agents are capable of extensive transformations of the molecule. The specific product depends on the strength of the oxidant and the reaction conditions applied.

Oxidizing AgentTypical ConditionsExpected Major Product(s)Mechanism Notes
Potassium Permanganate (KMnO₄) Hot, alkaline or acidic1-Naphthoic acidUnder harsh conditions, KMnO₄ can cause oxidative cleavage of the entire side chain at the benzylic position, oxidizing it completely to a carboxylic acid.
Mild, neutral2-(naphthalen-1-yl)propanoic acidUnder milder conditions, the reaction may favor the hydrolysis of the nitrile group over side-chain cleavage.
Chromium Trioxide (CrO₃) Acetic acid or acetone1-Naphthoic acid or 2-(naphthalen-1-yl)propanoic acidSimilar to permanganate, chromic acid is a powerful oxidizing agent that can lead to side-chain cleavage or nitrile hydrolysis depending on the conditions.

Reduction Reactions

Reduction reactions of this compound primarily target the carbon-nitrogen triple bond of the nitrile group. The typical product of this transformation is a primary amine. This conversion is a valuable synthetic route for producing complex amines from nitriles. smolecule.com The choice of reducing agent determines the reaction's efficiency and selectivity.

Reducing AgentAbbreviation / FormulaTypical ProductNotes
Lithium Aluminum Hydride LiAlH₄ (LAH)2-(naphthalen-1-yl)propan-1-amineA powerful and common reagent for nitrile reduction. The reaction involves the nucleophilic addition of hydride ions and requires a subsequent aqueous workup. msu.edu
Catalytic Hydrogenation H₂ / Catalyst (e.g., Raney Ni, PtO₂)2-(naphthalen-1-yl)propan-1-amineInvolves the use of hydrogen gas and a metal catalyst. This method is widely used in industrial processes.
Diborane B₂H₆2-(naphthalen-1-yl)propan-1-amineA strong reducing agent that efficiently reduces nitriles to primary amines. msu.edu

Conversion of the Nitrile Group to Primary Amines

The transformation of the nitrile group (-C≡N) into a primary amine (-CH₂NH₂) is a fundamental reaction in organic synthesis, providing a route to valuable intermediates. For this compound, this conversion yields 2-(naphthalen-1-yl)propan-1-amine. This reduction involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. The reaction proceeds via an intermediate imine (C=NH), which is subsequently reduced to the primary amine. Various reagents and methodologies can accomplish this transformation, each with its own set of conditions and selectivities. nih.govorganic-chemistry.org The general pathway involves the initial formation of a metal-complexed imine or a related intermediate, which then undergoes a second stage of reduction to afford the final primary amine product. mst.edu

Catalytic Hydrogenation versus Chemical Hydride Reduction Methodologies

Two primary strategies are employed for the reduction of nitriles: catalytic hydrogenation and chemical reduction using hydride reagents. nih.govgoogle.com

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Commonly used catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Ruthenium on carbon (Ru/C). google.comcommonorganicchemistry.com The reaction is typically performed under pressure and may require elevated temperatures. A significant challenge in the catalytic hydrogenation of nitriles is the potential for the formation of secondary and tertiary amine byproducts through the reaction of the initially formed primary amine with the intermediate imine. The addition of ammonia (B1221849) or ammonium (B1175870) hydroxide to the reaction mixture can help suppress the formation of these byproducts. google.comcommonorganicchemistry.com

Chemical Hydride Reduction: This approach utilizes metal hydride reagents as the source of hydride ions (H⁻). Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this conversion, typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). dalalinstitute.comorgsyn.org The mechanism involves the nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by successive hydride transfers. An aqueous workup is required to hydrolyze the resulting aluminum-amine complexes and liberate the primary amine. mst.edu Other borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or diisopropylaminoborane, are also effective and can offer different selectivity profiles. nih.govcommonorganicchemistry.com For instance, diisopropylaminoborane, when used with a catalytic amount of lithium borohydride, can reduce a wide variety of nitriles to primary amines in high yields. nih.govorganic-chemistry.org

The choice between these methodologies often depends on the presence of other functional groups within the molecule. Catalytic hydrogenation is often incompatible with reducible groups like alkenes or alkynes, whereas LiAlH₄ will reduce a wide range of functional groups, including esters and carbonyls. nih.govcommonorganicchemistry.com

Interactive Table: Comparison of Nitrile Reduction Methods

Method Reagents Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Raney Ni High pressure H₂, ethanol/NH₃ Cost-effective for large scale; high yields. Can form secondary/tertiary amine byproducts; may reduce other functional groups. commonorganicchemistry.com
Catalytic Hydrogenation H₂, Pd/C High pressure H₂, various solvents Effective under various conditions. Prone to byproduct formation without additives like NH₃. commonorganicchemistry.com
Catalytic Hydrogenation H₂, Ru/C High pressure H₂, NH₃, 0-200 °C High selectivity for primary amines. google.com Requires high pressure; catalyst can be expensive.
Chemical Hydride Reduction LiAlH₄ THF or Et₂O, reflux Highly effective; rapid reaction. Reduces many other functional groups; pyrophoric reagent requires careful handling. dalalinstitute.com
Chemical Hydride Reduction BH₃-THF or BH₃-SMe₂ THF, reflux More selective than LiAlH₄; can tolerate some functional groups. commonorganicchemistry.com BH₃-SMe₂ has an unpleasant odor; BH₃-THF can be unstable. commonorganicchemistry.com
Chemical Hydride Reduction Diisopropylaminoborane / cat. LiBH₄ THF, 25°C to reflux High yields; can be selective in the presence of esters. nih.gov May not be as reactive as LiAlH₄ for all substrates.

Electrophilic Aromatic Substitution on the Naphthalene Moiety

The naphthalene ring system is more reactive towards electrophilic aromatic substitution than benzene (B151609) due to its ability to better stabilize the intermediate carbocation (a naphthalenonium or Wheland intermediate). uomustansiriyah.edu.iqyoutube.com Substitution can occur at the alpha (C2, C4, C5, C7) or beta (C3, C6, C8) positions relative to the existing CH(CH₃)CN group at C1. In naphthalene itself, attack at the alpha-position (e.g., C1) is kinetically favored because the resulting carbocation intermediate is more stable, with resonance structures that preserve one of the aromatic sextets. uomustansiriyah.edu.iqstackexchange.com

For this compound, the regioselectivity of an incoming electrophile is directed by two existing substituents: the methyl group (part of the alpha-methylacetonitrile substituent) and the entire alpha-methylacetonitrile group itself, attached at the C1 position. Both are ortho-, para-directing and activating groups. Therefore, substitution is strongly directed to the peri-position (C8) and the C4 position of the substituted ring. The C5 and C7 positions on the unsubstituted ring are also potential sites for substitution.

Halogenation Studies

While specific halogenation studies on this compound are not extensively documented, the reaction can be predicted based on the behavior of 1-methylnaphthalene. Electrophilic halogenation (e.g., with Br₂ in the presence of a Lewis acid like FeBr₃, or without a catalyst for reactive substrates) on the naphthalene ring is expected to occur preferentially at the activated alpha positions. uomustansiriyah.edu.iqyoutube.com Given the directing effects of the C1 substituent, the primary products would be the 4-halo and 8-halo derivatives. Steric hindrance from the peri-substituent at C1 might disfavor substitution at the C8 position to some extent compared to the C4 position. Radical halogenation, in contrast, would likely occur at the benzylic position of the methyl group under UV light or with radical initiators. googleapis.comacs.org

Nitration Reactions and Regioselectivity

Nitration of naphthalene and its derivatives is a well-studied reaction. uq.edu.au Typically performed with a mixture of nitric acid and sulfuric acid, the reaction introduces a nitro (-NO₂) group onto the aromatic ring. For 1-substituted naphthalenes like 1-methylnaphthalene, nitration predominantly yields the 4-nitro isomer, with smaller amounts of the 2-nitro product. uq.edu.auresearchgate.net The peri (8-nitro) and 5-nitro isomers are also formed. The exact ratio of products can be influenced by the specific nitrating agent and reaction conditions. researchgate.netresearchgate.net For this compound, the activating C1-substituent would similarly direct the incoming nitronium ion (NO₂⁺) primarily to the C4 and C8 positions. The electronic and steric properties of the alpha-methylacetonitrile group would modulate the precise regiochemical outcome.

Interactive Table: Predicted Regioselectivity in Electrophilic Substitution

Reaction Electrophile Major Predicted Products Minor Predicted Products Rationale
Halogenation Br⁺ 4-Bromo-alpha-methylnaphthalene-1-acetonitrile 8-Bromo-alpha-methylnaphthalene-1-acetonitrile Kinetic control favors substitution at the activated alpha-positions (C4, C5, C7, C8). The C1-substituent directs to C4 and C8. uomustansiriyah.edu.iqyoutube.com
Nitration NO₂⁺ 4-Nitro-alpha-methylnaphthalene-1-acetonitrile 8-Nitro- and 5-Nitro-alpha-methylnaphthalene-1-acetonitrile Based on nitration of 1-methylnaphthalene, substitution is favored at the 4-position. uq.edu.auresearchgate.net
Sulfonation SO₃ 4-(this compound)sulfonic acid 2-(this compound)sulfonic acid At lower temperatures (kinetic control), the 4-sulfonic acid is the main product. rsc.org

Sulfonation Reactions

Sulfonation of 1-methylnaphthalene has been shown to be sensitive to reaction conditions. rsc.org Using sulfuric acid or oleum, a sulfonic acid (-SO₃H) group is introduced. The isomer distribution is temperature-dependent. At lower temperatures, the reaction is under kinetic control, and substitution occurs preferentially at the C4 position. At higher temperatures, the reaction is thermodynamically controlled, and the more sterically hindered but more stable 2-sulfonic acid can become a significant product due to the reversibility of the sulfonation reaction. youtube.comrsc.org Therefore, the sulfonation of this compound would be expected to yield the 4-sulfonic acid derivative as the major product under kinetically controlled conditions.

Other Significant Chemical Transformations and Derivatizations

Beyond reduction and aromatic substitution, the nitrile group of this compound is susceptible to other transformations common to aliphatic nitriles.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to first yield an amide (alpha-methylnaphthalene-1-acetamide) and, upon further reaction, a carboxylic acid (alpha-methylnaphthalene-1-acetic acid). This provides a synthetic route to other important classes of naphthalene derivatives.

Grignard Reactions: The nitrile group can react with Grignard reagents (R-MgX) to form ketones after hydrolysis of the intermediate imine salt. This allows for the formation of a new carbon-carbon bond and the introduction of various alkyl or aryl groups, leading to the synthesis of 1-(1-naphthalenyl)-2-alkanones.

Spectroscopic and Structural Elucidation Techniques for Alpha Methylnaphthalene 1 Acetonitrile

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule, which serve as characteristic fingerprints for identification.

The structure of alpha-Methylnaphthalene-1-acetonitrile contains three key components whose vibrations can be identified in the IR and Raman spectra: the nitrile group, the naphthalene (B1677914) aromatic system, and the aliphatic alpha-methyl group.

Nitrile Group (C≡N): The most distinct feature in the vibrational spectrum is the stretching of the carbon-nitrogen triple bond. This vibration gives rise to a sharp, intense absorption band in the IR spectrum, typically appearing in the range of 2260–2210 cm⁻¹. orgchemboulder.com For aromatic nitriles, conjugation can lower this frequency to the 2240–2220 cm⁻¹ range. spectroscopyonline.com This peak is a clear indicator of the presence of the nitrile functional group.

Naphthalene Aromatic System: The naphthalene moiety exhibits several characteristic vibrations.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the aromatic ring are expected to produce multiple sharp bands in the region above 3000 cm⁻¹, typically between 3100 cm⁻¹ and 3000 cm⁻¹. libretexts.orgvscht.cz

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the fused rings results in a series of absorptions in the 1600–1400 cm⁻¹ region. researchgate.net For the related compound 1-methylnaphthalene (B46632), bands are observed around 1580 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations are also characteristic of substituted naphthalenes and appear in the fingerprint region (below 1000 cm⁻¹). For naphthalene itself, an intense peak is noted around 782 cm⁻¹. researchgate.net

Aliphatic Groups (-CH and -CH₃):

Aliphatic C-H Stretching: The methyl (CH₃) and methine (CH) groups give rise to stretching vibrations in the region just below 3000 cm⁻¹, typically between 3000–2850 cm⁻¹. libretexts.org Specifically, asymmetric and symmetric stretching modes for a methyl group are expected. researchgate.net

Aliphatic C-H Bending: Bending vibrations for the methyl group, often referred to as scissoring or rocking modes, typically appear in the 1470–1350 cm⁻¹ range. libretexts.org

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Nitrile C≡N Stretch 2240 - 2220 Medium to Strong, Sharp
Naphthalene Aromatic C-H Stretch 3100 - 3000 Medium, Sharp
Naphthalene Aromatic C=C Stretch 1600 - 1400 Medium to Weak
Naphthalene Aromatic C-H Bend (out-of-plane) 900 - 675 Strong
Aliphatic C-H Stretch (CH, CH₃) 3000 - 2850 Medium

To achieve a precise assignment of the numerous vibrational bands, especially in the complex fingerprint region, experimental spectra are often compared with computationally simulated spectra. nih.gov Quantum chemical calculation methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for this purpose. researchgate.net

For related molecules like 1-methylnaphthalene and naphthalene itself, studies have successfully employed DFT methods (such as B3LYP) and ab initio Hartree-Fock (HF) calculations to predict geometries and harmonic vibrational frequencies. nih.govresearchgate.net These theoretical calculations provide a complete set of vibrational modes, which can then be correlated with the bands observed in the experimental IR and Raman spectra. researchgate.net Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement between the simulated and observed spectra. niscpr.res.in This combined experimental and computational approach allows for a confident and detailed assignment of each vibrational mode of the molecule. researchgate.net A similar methodology would be invaluable for the definitive spectral analysis of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). For this compound, the ¹H NMR spectrum can be divided into three main regions.

Aromatic Protons: The seven protons attached to the naphthalene ring are expected to resonate in the downfield region, typically between 7.3 and 8.1 ppm. nih.gov Due to the substituent at the C1 position, all seven protons are chemically non-equivalent, leading to a complex pattern of multiplets resulting from spin-spin coupling between adjacent protons.

Methine Proton (-CH-CN): The single proton on the carbon adjacent to both the naphthalene ring and the electron-withdrawing nitrile group will be significantly deshielded. oregonstate.edu It is expected to appear as a quartet due to coupling with the three protons of the neighboring methyl group.

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent. They will appear as a doublet in the upfield region, resulting from coupling to the single adjacent methine proton.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Number of Protons
Aromatic (Naphthyl) 7.3 - 8.1 Multiplets 7
Methine (-CH) Downfield of aliphatic region Quartet (q) 1

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spin-spin coupling between adjacent carbon atoms is typically not observed, resulting in a spectrum where each unique carbon atom produces a single peak.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically resonates in a distinct region of the spectrum, generally between 115 and 125 ppm. scribd.comoregonstate.edu

Naphthalene Carbons: The ten carbon atoms of the naphthalene ring will appear in the aromatic region, typically from 120 to 135 ppm. organicchemistrydata.org This includes eight carbons bonded to hydrogen (CH) and two quaternary carbons (C4a and C8a) involved in the ring fusion. Due to the asymmetric substituent, all ten carbons are expected to be chemically distinct, giving rise to ten separate signals. For the parent naphthalene molecule, signals appear at 125.9, 128.6, and 133.6 ppm. samipubco.com

Aliphatic Carbons (-CH- and -CH₃): The methine carbon and the methyl carbon will resonate in the upfield, aliphatic region of the spectrum (typically 10-50 ppm). compoundchem.com The methine carbon, being attached to the deshielding nitrile and naphthalene groups, will appear further downfield than the methyl carbon.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (Naphthyl, 8x CH) 120 - 135
Aromatic (Naphthyl, 2x C) 120 - 135
Nitrile (-C≡N) 115 - 125
Methine (-CH) 25 - 45

While 1D NMR spectra establish the basic connectivity, advanced 2D NMR experiments are necessary to confirm assignments and probe the three-dimensional aspects of the molecule, such as its preferred conformation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively confirm through-bond coupling relationships. slideshare.net It would show cross-peaks connecting the methine proton to the methyl protons, confirming their adjacency. It would also reveal the coupling network among the seven aromatic protons, aiding in their specific assignment. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. An HSQC or HMQC spectrum would unambiguously link each aromatic proton signal to its corresponding carbon signal and do the same for the aliphatic methine and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two or three bonds) between protons and carbons. It is invaluable for identifying quaternary carbons and piecing together the molecular structure. For instance, an HMBC experiment would show correlations from the methine and methyl protons to the C1 carbon of the naphthalene ring, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mnstate.edu For this compound, a NOESY spectrum could reveal correlations between the aliphatic protons (methine and methyl) and the H-8 proton on the naphthalene ring. researchgate.net The strength of this correlation would provide critical information about the preferred rotational conformation (rotamer) of the side chain relative to the bulky aromatic system.

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for verifying molecular structures and assigning experimental spectra. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), can provide highly accurate predictions of both ¹H and ¹³C chemical shifts. mdpi.com

The most common and reliable method for these predictions is the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The process typically involves an initial geometry optimization of the molecule at a specific level of theory, such as B3LYP with a basis set like 6-311G(d,p), often including a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution conditions. mdpi.com Following optimization, the NMR shielding tensors are calculated, from which the chemical shifts are derived by referencing them to a standard, typically Tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions can be high, with root-mean-square deviations (RMSD) often falling within 0.07 to 0.19 ppm for ¹H shifts and 0.5 to 2.9 ppm for ¹³C shifts, depending on the chosen functional and basis set. mdpi.com Such theoretical data is invaluable for confirming peak assignments in experimentally obtained spectra and for gaining a deeper understanding of the electronic environment of the nuclei within the molecule.

Table 1: Illustrative Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, calculated based on typical chemical shift ranges for similar structural motifs.)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Naphthalene H7.40 - 8.10
Naphthalene C125.0 - 135.0
Naphthalene C (quaternary)130.0 - 140.0
CH4.1535.0
CH₃1.7020.0
CN120.0

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₃H₁₁N), the molecular weight is 181.23 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 181.

The fragmentation of this compound is expected to follow predictable pathways based on its structure. The bond between the naphthalene ring and the propionitrile (B127096) side chain is a likely point of cleavage. Key fragmentation steps would include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 166.

Formation of the naphthylmethyl cation: Cleavage of the C-C bond of the side chain could lead to a stable tropylium-like cation or a naphthylmethyl cation at m/z 141, a common fragment for methylnaphthalene derivatives. massbank.jpnist.gov

Loss of acetonitrile (B52724) (CH₃CN): While less direct, rearrangement followed by the loss of an acetonitrile molecule could occur.

Fragmentation of the naphthalene ring: At higher energies, the stable aromatic ring system can undergo fragmentation, leading to smaller ions.

Analysis of the relative abundances of these fragment ions provides a fingerprint that helps confirm the molecular structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonFormula
181[M]⁺˙ (Molecular Ion)[C₁₃H₁₁N]⁺˙
166[M - CH₃]⁺[C₁₂H₈N]⁺
141[C₁₁H₉]⁺[C₁₁H₉]⁺
115[C₉H₇]⁺ (Naphthalene ring fragment)[C₉H₇]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound has not been specifically reported, the methodology for its determination would follow a standard procedure.

The first step involves growing a high-quality single crystal of the compound, typically by slow evaporation from a suitable solvent. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.

By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained. This data is then processed to determine the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal). mdpi.com Finally, the structure is "solved" using computational methods to determine the atomic positions within the unit cell and refined to achieve the best fit with the experimental data. mdpi.com The resulting model provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's solid-state conformation.

Table 3: Hypothetical Crystallographic Data Table Format for this compound (Note: This table illustrates the type of data obtained from an X-ray crystallography experiment and is not based on experimental data for this specific compound.)

ParameterIllustrative Value
Chemical FormulaC₁₃H₁₁N
Formula Weight181.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.80
b (Å)13.75
c (Å)11.50
β (°)102.5
Volume (ų)1665
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.25

Computational Chemistry and Theoretical Investigations of Alpha Methylnaphthalene 1 Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the intrinsic properties of molecules. For a compound like alpha-Methylnaphthalene-1-acetonitrile, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds, all of which dictate its physical and chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its equilibrium geometry. By optimizing the molecular structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.

Furthermore, DFT calculations provide access to important energetic properties. The total energy of the molecule at its equilibrium geometry is a primary output, from which other thermodynamic quantities can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. Studies on related naphthalene (B1677914) derivatives have utilized DFT to analyze these frontier molecular orbitals to understand intramolecular charge transfer and reactivity. researchgate.netasianpubs.orgsamipubco.commdpi.comresearchgate.net

Table 1: Hypothetical DFT-Calculated Equilibrium Bond Lengths for this compound (Note: This table is for illustrative purposes as specific literature data was not found.)

BondHypothetical Bond Length (Å)
C(naphthyl)-C(alpha)1.52
C(alpha)-CN1.48
C-H (methyl)1.09
C≡N1.15

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer a higher level of theory for predicting molecular properties.

Hartree-Fock theory provides a foundational approximation of the many-electron wavefunction. samipubco.com Although it neglects electron correlation, it serves as a common starting point for more advanced calculations. For this compound, an HF calculation would yield a set of molecular orbitals and their corresponding energies. Comparing HF and DFT results can provide insights into the effects of electron correlation on the molecular properties.

Table 2: Hypothetical Comparison of Calculated Electronic Properties by Different Methods (Note: This table is for illustrative purposes as specific literature data was not found.)

PropertyHartree-FockDFT (B3LYP)MP2
Total Energy (Hartree)-610.1-612.4-611.8
HOMO Energy (eV)-8.5-6.8-7.2
LUMO Energy (eV)1.2-0.5-0.2
HOMO-LUMO Gap (eV)9.76.37.0
Dipole Moment (Debye)3.53.93.8

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of Lewis-like bonding structures. NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, providing quantitative insights into delocalization, hyperconjugation, and the strength of chemical bonds.

For this compound, NBO analysis could reveal the extent of electron delocalization from the naphthalene ring to the acetonitrile (B52724) group. The stabilization energy associated with these donor-acceptor interactions, particularly from π orbitals of the naphthalene ring to the σ* orbitals of the C-C bond connecting the substituents, can be quantified. This information is crucial for understanding the molecule's stability and the electronic communication between its different parts. Studies on other naphthalene-containing compounds have successfully used NBO analysis to elucidate intramolecular interactions and their impact on molecular properties. dergipark.org.trresearchgate.net

Computational Elucidation of Reaction Mechanisms

Beyond static molecular properties, computational chemistry is instrumental in mapping the pathways of chemical reactions. By modeling the energy changes as reactants transform into products, it is possible to understand the feasibility of a reaction and the factors that control its rate and outcome.

A chemical reaction proceeds along a reaction coordinate, passing through a maximum energy point known as the transition state. Locating and characterizing the geometry and energy of the transition state is paramount to understanding the reaction mechanism. Computational methods can be used to search for these saddle points on the potential energy surface.

For reactions involving this compound, such as its synthesis or subsequent transformations, identifying the transition states would allow for the calculation of the activation energy. The activation energy is a critical parameter that determines the rate of the reaction. Furthermore, any transient species, or reaction intermediates, that are formed during the reaction can also be computationally characterized to provide a complete picture of the reaction pathway. For example, in the context of the formation of polycyclic aromatic hydrocarbons, computational studies have identified transition states and intermediates in reactions involving naphthyl radicals. researchgate.net

The potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES for a particular chemical transformation of this compound, one can visualize the entire energetic landscape of the reaction. This includes the reactants, products, intermediates, and transition states connecting them.

A detailed PES provides a wealth of information, including identifying the lowest energy reaction pathway and predicting the possibility of competing reaction channels. For complex reactions, the PES can reveal intricate details that are often inaccessible through experimental means alone. The exploration of potential energy surfaces has been crucial in understanding the formation mechanisms of complex aromatic structures from smaller precursors. researchgate.net

In Silico Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, allowing for the theoretical generation of spectra that can aid in the identification and characterization of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure of a molecule, from which various spectroscopic properties can be derived. biorxiv.org

Detailed research findings from computational studies on analogous naphthalene derivatives demonstrate the utility of these methods. For instance, DFT calculations have been successfully used to predict the vibrational spectra (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts of related compounds. biorxiv.orgresearchgate.net These studies typically involve optimizing the molecular geometry to find the lowest energy conformation, followed by calculations of vibrational frequencies and magnetic shielding tensors. scienceopen.com

For this compound, a similar computational approach would yield valuable data. The predicted vibrational frequencies would correspond to the stretching and bending modes of its constituent functional groups, such as the C≡N stretch of the nitrile group, the C-H stretches of the aromatic naphthalene ring and the methyl group, and the various C-C stretching modes within the fused ring system.

Similarly, NMR chemical shifts for the ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. biorxiv.org These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide a predicted NMR spectrum that is invaluable for structural elucidation.

The following table represents a set of hypothetical spectroscopic parameters for this compound, as would be predicted from DFT calculations. This data is illustrative of the output from such computational studies.

ParameterFunctional Group / AtomPredicted Value (Illustrative)
IR Vibrational Frequency C≡N stretch~2245 cm⁻¹
Aromatic C-H stretch3100-3000 cm⁻¹
Aliphatic C-H stretch2980-2870 cm⁻¹
C=C aromatic stretch1600-1450 cm⁻¹
¹³C NMR Chemical Shift C≡N~120 ppm
Naphthalene C1~130 ppm
Naphthalene (other C)125-135 ppm
CH~30 ppm
CH₃~20 ppm
¹H NMR Chemical Shift Naphthalene H7.4-8.1 ppm
CH~4.0 ppm
CH₃~1.7 ppm

Note: The data in this table is for illustrative purposes and represents typical values expected from computational predictions for a molecule with this structure. It is not based on published experimental or computational results for this compound.

Molecular Modeling for Intermolecular Interactions in Chemical Systems

Molecular modeling is an indispensable tool for understanding how molecules interact with each other in various environments, such as in solution or in the solid state. These interactions govern many of the bulk properties of a substance, including its solubility, boiling point, and crystal structure. For this compound, molecular modeling can elucidate the nature and strength of its non-covalent interactions.

The this compound molecule possesses several features that dictate its intermolecular interactions:

Aromatic π-system: The naphthalene moiety provides a large, electron-rich surface capable of engaging in π-π stacking interactions with other aromatic rings.

Dipole Moment: The nitrile group (C≡N) has a significant dipole moment, which will lead to dipole-dipole interactions.

Molecular dynamics (MD) simulations can be used to model the behavior of a collection of this compound molecules over time. nih.gov By employing a suitable force field—a set of parameters that defines the potential energy of the system—MD simulations can predict how these molecules will arrange themselves in a condensed phase. For instance, simulations of naphthalene in acetonitrile have been used to study the structure of the solvation shell and the dynamics of the solute and solvent molecules. researchgate.net

Quantum chemical calculations can also be employed to determine the interaction energies between pairs or small clusters of molecules with high accuracy. researchgate.net These calculations can dissect the interaction energy into its constituent parts, such as electrostatic, dispersion, and exchange-repulsion forces. chemrxiv.org This level of detail allows for a fundamental understanding of the driving forces behind the molecular organization. For example, ab initio calculations on acetonitrile clusters have shown that the most stable dimer adopts an antiparallel arrangement to optimize dipole-dipole interactions. researchgate.net A similar approach for this compound would likely reveal a complex interplay between π-stacking of the naphthalene rings and dipole-dipole interactions of the nitrile groups.

Applications in Advanced Organic Synthesis and Chemical Research

A Versatile Intermediate in Complex Organic Molecule Synthesis

The structural attributes of alpha-methylnaphthalene-1-acetonitrile render it a highly versatile intermediate in the field of organic synthesis. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, opening up a plethora of synthetic pathways to more complex molecular structures.

Precursor in Pharmaceutical Development

The hydrolysis of the nitrile group in this compound to a carboxylic acid is a key transformation that unlocks its potential as a precursor in pharmaceutical development. chemguide.co.ukvaia.com This reaction yields 2-(1-naphthyl)propanoic acid, a scaffold that is structurally related to a class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the well-known NSAID, Naproxen, is 2-(6-methoxy-2-naphthyl)propanoic acid. While direct synthesis of Naproxen from this compound would require additional synthetic steps to introduce the methoxy (B1213986) group at the 6-position, the fundamental carbon skeleton is readily accessible through the hydrolysis of the nitrile. google.com

The general reaction for the hydrolysis of a nitrile to a carboxylic acid can be carried out under acidic or alkaline conditions. chemguide.co.uk

Table 1: Hydrolysis of this compound

Reactant Reagents Product Application

Building Block for Agrochemicals

The naphthalene (B1677914) acetic acid framework, obtainable from naphthalene acetonitrile (B52724) derivatives, is a core component of certain plant growth regulators. google.commade-in-china.com Naphthalene acetic acid (NAA) and its derivatives are synthetic auxins that are widely used in agriculture to control various aspects of plant growth, including inducing rooting, promoting fruit set, and preventing premature fruit drop. google.commade-in-china.com The hydrolysis of this compound provides a direct route to a substituted naphthalene acetic acid derivative, highlighting its potential as a building block for novel agrochemicals. For example, naphthaleneacetamide, a related compound, is a known synthetic plant growth regulator. google.comnih.gov

Utility in the Synthesis of Dyes and Pigments

Naphthalene derivatives are fundamental components in the synthesis of a wide variety of dyes and pigments, particularly azo dyes. unb.caresearchgate.netcuhk.edu.hk Azo dyes, characterized by the -N=N- functional group, are synthesized through a diazotization-coupling reaction. While specific examples detailing the use of this compound in dye synthesis are not prevalent in readily available literature, its chemical structure suggests its potential as a coupling component. The aromatic naphthalene ring system can undergo electrophilic substitution with a diazonium salt to form a colored azo compound. The presence of the methyl and acetonitrile groups could potentially be modified to tune the color and properties of the resulting dye.

The general synthesis of an azo dye involves the reaction of a primary aromatic amine with a nitrite (B80452) source to form a diazonium salt, which then reacts with an activated aromatic compound (the coupling component).

Application as a Chemical Probe in Biochemical Assays and Enzyme-Catalyzed Reactions

The naphthalene moiety within this compound is a well-known fluorophore. nih.govnih.govresearchgate.netgoogle.com This intrinsic fluorescence provides a basis for its potential application as a chemical probe in biochemical assays. Fluorescent probes are instrumental in visualizing and quantifying biological processes. By incorporating the this compound scaffold into a larger molecule that can interact with a specific biological target, such as an enzyme, it may be possible to design a "turn-on" or "turn-off" fluorescent probe. For instance, a probe could be designed where the fluorescence is quenched in its native state and is restored upon enzymatic cleavage of a particular functional group attached to the naphthalene ring system. Naphthalimide-based fluorescent probes, for example, are widely used for detecting various analytes, including metal ions and biothiols. nih.govgoogle.com

Synthesis of Other Specialty Chemicals

The reactivity of the nitrile group and the aromatic naphthalene core allows for the synthesis of a range of other specialty chemicals. The nitrile can be reduced to an amine, providing a pathway to various nitrogen-containing compounds. Furthermore, the naphthalene ring can undergo various substitution reactions to introduce additional functionalities, leading to the creation of novel chemical entities with specific desired properties. For instance, tandem reactions of 2-alkynylbenzonitriles, which share the nitrile functional group with the subject compound, can lead to the synthesis of naphthalene amino esters and arylnaphthalene lactone lignans. rsc.org

Design and Development of Novel Materials from this compound Scaffolds

The rigid and planar structure of the naphthalene ring makes it an attractive component for the design and development of novel materials with specific optical and electronic properties. researchgate.net Polymers incorporating naphthalene units into their main chain have been shown to exhibit high thermal stability and desirable dielectric properties. nih.gov While the direct polymerization of this compound is not a common approach, it could potentially serve as a monomer or a precursor to a monomer for the synthesis of specialty polymers. For example, conjugated polymers derived from naphthalene bisimides have been synthesized and show promise in electronic applications. acs.orgcapes.gov.br The unique combination of the naphthalene core and the reactive nitrile group in this compound offers possibilities for its incorporation into polymeric structures, potentially leading to materials with tailored properties for applications in electronics and materials science.

Analytical Methodologies for Alpha Methylnaphthalene 1 Acetonitrile in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in the analytical chemistry of alpha-Methylnaphthalene-1-acetonitrile, enabling the separation of the compound from starting materials, byproducts, and degradation products. The choice between gas and liquid chromatography typically depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it ideal for identifying and quantifying trace impurities.

While specific GC-MS methods for this compound are not extensively detailed in the available literature, methods for structurally similar naphthalene (B1677914) derivatives can be adapted. For instance, the analysis of naphthalene and its alkyl derivatives often employs a fused silica (B1680970) capillary column, such as one coated with SE-54 or (5%-phenyl)-methylpolysiloxane. ysu.eduwiley.com The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be used for structural elucidation and library matching. For quantitative purposes, selected-ion monitoring (SIM) mode can be utilized to enhance sensitivity and selectivity for the target analyte and potential impurities. wiley.com

A hypothetical GC-MS method for this compound would involve dissolving the sample in a suitable organic solvent, followed by injection into the GC. The temperature program would be optimized to ensure adequate separation from any related compounds. The mass spectrometer would then detect the eluted compounds, and the resulting mass spectra would be used for identification.

Table 1: Illustrative GC-MS Conditions for Analysis of Related Naphthalene Derivatives

Parameter Typical Conditions
Column Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., SE-54)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 - 280 °C
Oven Program Initial temperature of 50-100 °C, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole

| Detection Mode | Full Scan for qualitative analysis and impurity identification; Selected Ion Monitoring (SIM) for quantitative analysis |

Note: These are generalized conditions and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a nonpolar stationary phase, typically a C18-bonded silica column, is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For naphthalene derivatives, the mobile phase often consists of a mixture of acetonitrile (B52724) and water or a buffer solution. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV detector, as the naphthalene ring system exhibits strong absorbance in the UV region. nih.gov

Table 2: Exemplary HPLC Conditions for the Separation of Naphthalene Derivatives

Parameter Typical Conditions
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile and Water (or a phosphate (B84403) buffer) nih.govresearchgate.net
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 25-40 °C)
Detector UV-Vis Diode Array Detector (DAD) or a fixed wavelength UV detector (e.g., at 254 nm) researchgate.net

| Injection Volume | 10 - 20 µL |

Note: These conditions are based on methods for related compounds and would need to be optimized for this compound.

Quantitative Analytical Methods for Research Applications

For research applications requiring the determination of the exact concentration of this compound in a sample, both GC-MS and HPLC can be employed as quantitative techniques. The development of a robust quantitative method involves establishing a reliable calibration model.

The most common approach for quantification is the external standard method. This involves preparing a series of calibration standards of known concentrations of a pure reference standard of this compound. These standards are analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating from the calibration curve.

For improved accuracy and precision, especially when sample preparation steps are involved, the internal standard method is often preferred. In this method, a known amount of a non-interfering compound (the internal standard) is added to all samples and calibration standards. The calibration curve is then generated by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. This approach helps to correct for variations in injection volume and potential sample loss during preparation.

The validation of a quantitative method is essential to ensure its reliability. This typically involves assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). wiley.com

Future Research Directions and Perspectives on Alpha Methylnaphthalene 1 Acetonitrile

Development of Green Chemistry-Oriented Synthetic Routes

Traditional chemical synthesis routes are often energy-intensive and can utilize hazardous solvents and reagents. The future synthesis of alpha-Methylnaphthalene-1-acetonitrile will likely pivot towards methodologies aligned with the principles of green chemistry, aiming to improve safety and environmental sustainability. jetir.org Research in this area could focus on several key strategies:

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as ionic liquids, supercritical fluids (like CO2), or biodegradable solvents derived from biomass. jetir.orgresearchgate.net

Energy Efficiency: Investigating the use of alternative energy sources like microwave irradiation or mechanosynthesis (ball-milling) to reduce reaction times and energy consumption compared to conventional heating. jetir.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring novel catalytic cycles that avoid the use of stoichiometric reagents.

Renewable Feedstocks: While naphthalene (B1677914) is traditionally derived from coal tar or petroleum, future research could explore pathways from renewable biomass sources to produce the naphthalene scaffold, significantly reducing the carbon footprint of its derivatives.

Green Chemistry ApproachPotential Benefit for SynthesisExample Principle
Use of Biodegradable SolventsReduces environmental impact and toxicity.Substituting toluene (B28343) with a bio-derived alternative. jetir.org
Microwave-Assisted SynthesisDecreases reaction time and energy usage.Rapid heating of reactants to accelerate nitrile formation. jetir.org
Flow ChemistryImproves safety, control, and scalability.Continuous production with minimized hazardous material accumulation. googleapis.comscispace.com
Catalytic C-H FunctionalizationEnhances atom economy by avoiding pre-functionalization.Direct attachment of the cyanomethyl group to the naphthalene core.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The molecular structure of this compound, featuring a chiral center, a reactive nitrile group, and an aromatic naphthalene core, offers fertile ground for discovering new chemical reactions. Future studies will likely move beyond known transformations to uncover unprecedented reactivity.

Key areas of exploration could include:

Asymmetric Synthesis: Developing novel enantioselective methods to synthesize specific stereoisomers of this compound. The biological activity and material properties of chiral molecules are often enantiomer-dependent.

Nitrile Group Transformations: While the conversion of nitriles to amines, amides, or carboxylic acids is standard, research could target less common transformations, potentially mediated by novel catalysts, to access unique molecular architectures.

C-H Activation: Applying modern C-H activation strategies to selectively functionalize the naphthalene ring. This could enable the synthesis of highly substituted derivatives with tailored electronic or photophysical properties without the need for traditional, multi-step functionalization methods. researchgate.net

Photochemical Reactions: Investigating the behavior of the compound under photochemical conditions to trigger unique cycloadditions or rearrangements, leveraging the aromatic nature of the naphthalene core.

Integration with Advanced Catalysis for Enhanced Efficiency and Selectivity

Catalysis is central to modern chemical synthesis, and its application to this compound is a promising research frontier. Advanced catalytic systems can offer significant improvements in yield, selectivity, and sustainability.

Future directions include:

Homogeneous Catalysis: Employing transition-metal catalysts (e.g., based on palladium, iron, or copper) to achieve challenging transformations with high precision. rsc.org This could involve developing catalysts for the asymmetric hydrogenation of the nitrile or for cross-coupling reactions at the naphthalene ring.

Heterogeneous Catalysis: Utilizing solid-supported catalysts, such as zeolites or metal-organic frameworks (MOFs), for easier separation and recycling, aligning with green chemistry principles. bcrec.idresearchgate.net These catalysts could be designed with specific pore sizes and active sites to control the selectivity of reactions.

Biocatalysis: Harnessing enzymes to perform reactions under mild, aqueous conditions with exceptional chemo-, regio-, and stereoselectivity. This approach is particularly attractive for producing enantiomerically pure compounds for pharmaceutical applications.

Catalysis TypePotential ApplicationKey Advantage
Homogeneous (e.g., Palladium)Cross-coupling to add functional groups. rsc.orgHigh activity and selectivity.
Heterogeneous (e.g., Zeolites)Isomerization or selective synthesis. bcrec.idEase of separation and reusability.
Biocatalysis (e.g., Nitrilase)Enantioselective hydrolysis of the nitrile group.High stereoselectivity, mild conditions.

Expanding the Scope of Computational Studies for Rational Design

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, enabling a more rational and less empirical approach to chemical research. Expanding the use of computational studies for this compound can accelerate discovery.

Prospective computational work could involve:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to map out the energy profiles of potential synthetic routes, identifying transition states and intermediates. This insight can guide the optimization of reaction conditions and the design of more effective catalysts.

Prediction of Properties: Calculating key electronic and photophysical properties (e.g., HOMO/LUMO energy levels, absorption spectra) of novel derivatives. nih.gov This allows for the in-silico screening of candidates for applications in materials science, such as organic electronics.

Catalyst Design: Modeling the interaction between the substrate and a catalyst's active site to rationally design new catalysts with enhanced activity and selectivity. This is particularly valuable for developing stereoselective catalysts.

Potential in Emerging Chemical Technologies and Materials Science

The unique combination of a chiral center and a polycyclic aromatic system makes this compound a valuable building block for advanced materials. Future research is expected to capitalize on this potential in several emerging areas.

Organic Electronics: Naphthalene derivatives are already utilized in organic field-effect transistors (OFETs) and other electronic devices. nih.gov Derivatives of this compound could be synthesized and investigated as new organic semiconductors, potentially offering tailored charge-transport properties. acs.orgbeilstein-journals.org

Chiral Materials: Incorporating this chiral building block into polymers or supramolecular assemblies could lead to materials with unique chiroptical properties, with potential applications in asymmetric catalysis, chemical sensing, or circularly polarized light emission.

Functional Polymers: The nitrile group can be polymerized or used as a reactive handle to graft the molecule onto polymer backbones, creating materials with enhanced thermal stability, refractive index, or specific chemical functionalities. The growing market for naphthalene derivatives in high-performance polymers underscores this potential. thebusinessresearchcompany.com

Molecular Scaffolds: The compound can serve as a starting material for the synthesis of more complex, rigid molecular scaffolds. These scaffolds are of interest in host-guest chemistry, molecular recognition, and the development of porous materials. researchgate.net

The exploration of these research avenues will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in innovative and impactful technologies.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing alpha-Methylnaphthalene-1-acetonitrile with high purity?

  • Answer : Synthesis typically involves Friedel-Crafts alkylation or acylation reactions. For example, acetonitrile derivatives can be synthesized using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions to prevent hydrolysis of the nitrile group. Reaction parameters like temperature (optimized between 0–40°C) and stoichiometric ratios of naphthalene derivatives to acetonitrile precursors should be rigorously controlled . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity.

Q. How should researchers characterize the physicochemical properties of this compound?

  • Answer : Key properties include molecular weight (167.21 g/mol), logP (octanol-water partition coefficient), and stability under varying pH/temperature. Use techniques such as:

  • GC-MS or HPLC for purity assessment.
  • FT-IR and NMR (¹H/¹³C) to confirm functional groups and structural integrity.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability. Reference databases like NIST provide validated spectral data for cross-verification .

Q. What experimental designs are appropriate for preliminary toxicity screening?

  • Answer : Follow ATSDR’s tiered approach for naphthalene derivatives:

  • In vitro assays : Cytotoxicity (e.g., MTT assay) in human bronchial or hepatic cell lines.
  • Acute exposure studies : Administer via oral gavage or inhalation in rodent models (doses: 10–500 mg/kg), monitoring mortality, body weight, and organ-specific effects (e.g., hepatic/renal biomarkers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across studies?

  • Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process) to assess risk of bias:

  • Evaluate exposure characterization (e.g., dose accuracy, route consistency).
  • Use tools like Table C-7 to score randomization, blinding, and attrition bias in animal studies .
  • Meta-analyses should account for interspecies variability and experimental conditions (e.g., metabolic activation in vitro vs. in vivo) .

Q. What computational models predict the environmental fate of this compound?

  • Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives and bioaccumulation potential. Parameters like logKow and molecular connectivity indices are critical. Pair with molecular dynamics simulations to study interactions with soil organic matter or aquatic matrices .

Q. How can mechanistic studies elucidate the compound’s metabolic pathways?

  • Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS.
  • Isotope labeling : Track metabolic intermediates (e.g., hydroxylation at the methyl or naphthalene group).
  • Enzyme inhibition assays : Use CYP450 isoform-specific inhibitors (e.g., CYP1A2, CYP2E1) to map enzymatic contributions .

Q. What strategies address data gaps in chronic exposure effects?

  • Answer : Prioritize ATSDR’s identified research needs:

  • Conduct 90-day inhalation/oral studies in rodents with histopathological endpoints (e.g., olfactory epithelium damage, lung adenomas).
  • Investigate transgenerational effects via developmental toxicity assays (e.g., zebrafish embryogenesis) .

Methodological Resources

  • Systematic Review Protocols : ATSDR’s framework (Appendix C) for data extraction and bias assessment .
  • Spectral Libraries : NIST’s Chemistry WebBook for reference spectra .
  • Toxicokinetic Modeling : PBPK models adapted from methylnaphthalene data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.